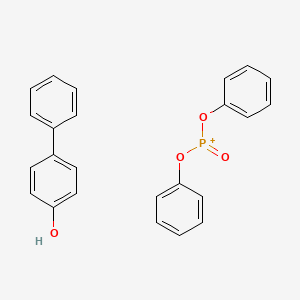
Oxo(diphenoxy)phosphanium;4-phenylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-yl diphenyl phosphate: is an organic compound that belongs to the class of aryl phosphates. It is characterized by the presence of a biphenyl group attached to a diphenyl phosphate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl diphenyl phosphate typically involves the reaction of biphenyl with diphenyl phosphorochloridate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-yl diphenyl phosphate often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-yl diphenyl phosphate can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: This compound can be reduced under specific conditions to yield reduced forms.
Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4,4’-dicarboxylic acid, while reduction could produce biphenyl-4-yl diphenyl phosphine.
Applications De Recherche Scientifique
Chemistry:
Catalysis: [1,1’-Biphenyl]-4-yl diphenyl phosphate is used as a catalyst in various organic reactions, including polymerization and esterification.
Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology:
Biochemical Studies: This compound is used in studies involving enzyme inhibition and protein interactions.
Medicine:
Drug Development: It is explored for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry:
Flame Retardants: [1,1’-Biphenyl]-4-yl diphenyl phosphate is used as a flame retardant in plastics and other materials.
Plasticizers: It is employed as a plasticizer to enhance the flexibility and durability of polymers.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4-yl diphenyl phosphate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Diphenyl phosphate: A simpler analog with similar properties but lacking the biphenyl group.
Triphenyl phosphate: Another related compound with three phenyl groups attached to the phosphate moiety.
Uniqueness:
Structural Complexity: [1,1’-Biphenyl]-4-yl diphenyl phosphate has a more complex structure compared to its simpler analogs, which can lead to unique chemical and physical properties.
Applications: Its unique structure allows for specific applications in catalysis, flame retardancy, and biochemical studies that may not be achievable with simpler analogs.
Propriétés
Formule moléculaire |
C24H20O4P+ |
|---|---|
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
oxo(diphenoxy)phosphanium;4-phenylphenol |
InChI |
InChI=1S/C12H10O3P.C12H10O/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12;13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-10H;1-9,13H/q+1; |
Clé InChI |
UAWSTCYQPWOCBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)O[P+](=O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrano[2,3-c]pyrazole, 1,4,5,6-tetrahydro-3-(trifluoromethyl)-](/img/structure/B12327203.png)
![2-Pyridinemethanol, alpha-[2-(1-pyrrolidinyl)ethyl]-alpha-p-tolyl-, oxalate (6CI)](/img/structure/B12327209.png)
![Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate](/img/structure/B12327217.png)
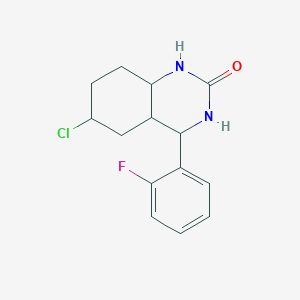
![4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B12327227.png)
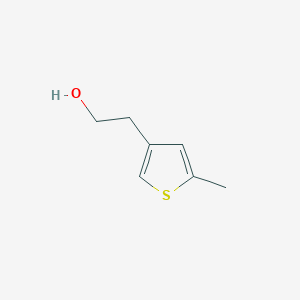
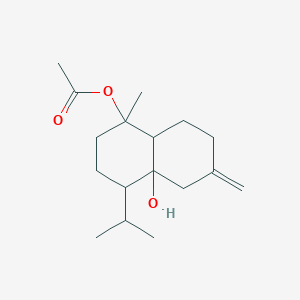
![17-Ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12327240.png)
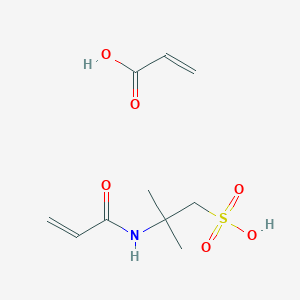
![[11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B12327247.png)
![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12327253.png)

![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate](/img/structure/B12327260.png)
